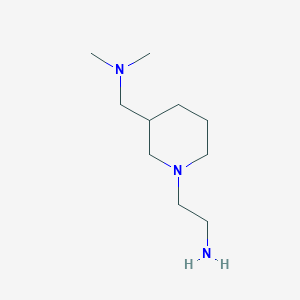
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is a chemical compound with a molecular formula of C10H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with dimethylamine. One common method is the reductive amination of 3-(dimethylaminomethyl)piperidine with ethylamine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
化学反応の分析
Types of Reactions
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine involves its interaction with molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitter systems. Additionally, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethanol
- 2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone
Uniqueness
2-(3-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
特性
IUPAC Name |
2-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)8-10-4-3-6-13(9-10)7-5-11/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMHZIHIXFCTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917149.png)
![{4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7917154.png)

![[3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917161.png)
![[4-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917176.png)
![2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917198.png)
![2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917209.png)
![2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7917213.png)
![2-{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7917219.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7917225.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917235.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917241.png)
![[1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917257.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917265.png)
